molecular formula C16H13ClFNO3 B1223189 Flamprop CAS No. 58667-63-3

Flamprop

Cat. No. B1223189
CAS RN: 58667-63-3
M. Wt: 321.73 g/mol
InChI Key: YQVMVCCFZCMYQB-UHFFFAOYSA-N
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Description

Flamprop is a herbicidal compound known commercially as Flamprop-M-Isopropyl or Flamprop-M-Methyl among other names. It belongs to the amide group of chemicals and is used for agricultural purposes, specifically targeting broad-leaved weeds and grasses. The compound's effectiveness stems from its unique molecular structure and chemical properties, which disrupt the normal growth processes of target weeds (Unger, 1996).

Synthesis Analysis

The synthesis of Flamprop involves basic synthesis paths that include the use of main raw materials and intermediates. The process for manufacturing Flamprop-M-Isopropyl, for example, involves a series of chemical reactions that lead to the formation of this herbicidal compound. The compound is known under various commercial names, indicating its widespread acceptance and usage in agricultural practices (Unger, 1996).

Molecular Structure Analysis

Flamprop's efficacy as a herbicide is largely due to its molecular structure, which allows it to interfere with the mitotic process in plants. Studies indicate that Flamprop-M-Methyl disrupts the orientation of spindle and phragmoblast microtubules in maize roots, leading to defective spindle structures and, ultimately, cessation of cell division. This action is characteristic of mitotic disrupter herbicides, suggesting a novel antimicrotubule mechanism of action distinct from known microtubule disrupter herbicides (Tresch, Niggeweg, & Grossmann, 2008).

Chemical Reactions and Properties

Flamprop undergoes various chemical reactions that contribute to its herbicidal properties. Notably, it does not inhibit tubulin polymerization to microtubules in vitro, which is a common action among microtubule disrupter herbicides. Instead, it disrupts microtubule organization in a unique manner, affecting the orientation of spindle and phragmoblast microtubules. This mechanism of action underlines the chemical's specificity and effectiveness as a weed control agent (Tresch, Niggeweg, & Grossmann, 2008).

Physical Properties Analysis

The physical properties of Flamprop, such as solubility, melting point, and stability, play a significant role in its application and effectiveness as a herbicide. While specific data on these properties is not detailed in the provided sources, the physical characteristics of herbicidal compounds like Flamprop are crucial for their absorption, distribution, and action within plant tissues.

Chemical Properties Analysis

The chemical properties of Flamprop, including its reactivity, degradation, and interaction with plant biochemistry, are essential for its mode of action. Its ability to disrupt microtubule assembly without inhibiting tubulin polymerization suggests a complex interaction with plant cellular components. The compound's stability and degradation pathways are also important for its environmental impact and the duration of its herbicidal effect.

Scientific Research Applications

Antimicrotubule Mechanism in Herbicide Action

Flamprop-M-methyl has been identified as a mitotic disrupter herbicide with a unique antimicrotubule mechanism. This compound disrupts the orientation of spindle and phragmoblast microtubules, affecting cell division activity in plants. Unlike other microtubule disrupter herbicides, flamprop-M-methyl and its metabolite flamprop do not inhibit tubulin polymerization in vitro, indicating a distinct mode of action that primarily affects spindle microtubule organization (Tresch, Niggeweg, & Grossmann, 2008).

Metabolism in Plants

The metabolism of flamprop-isopropyl in barley highlights the herbicide's transformation into various metabolites. The primary route involves hydrolysis to the corresponding carboxylic acid, which occurs in free and conjugated forms. This process is accompanied by hydroxylation of the benzoyl group and the production of minor metabolites under certain conditions (Roberts, 1977).

Uptake and Translocation in Plants

Research on the uptake and translocation of weak acids like flamprop in barley reveals that both processes are influenced by the solution's pH. Flamprop's behavior in plants indicates that factors other than lipophilicity, such as the ion-trap mechanism, significantly affect the uptake and movement of such compounds within plant systems (Briggs, Rigitano, & Bromilow, 1987).

Effectiveness in Agricultural Applications

Flamprop methyl has been tested for controlling wild oats in field corn. Its application at specific growth stages of corn demonstrated effective weed control with acceptable crop tolerance, indicating its potential utility in agricultural settings (Friesen, 1987).

Soil Degradation and Environmental Impact

The degradation of flamprop-methyl in soil, especially under anaerobic conditions, is a crucial area of study. Research shows that the major degradation product in such environments is the carboxylic acid analogue of flamprop-methyl, alongside the detection of hydroxylated derivatives. These findings are essential for understanding the environmental impact and persistence of this herbicide in different soil types (Roberts & Standen, 1978).

Safety And Hazards

Flamprop is expected to be a low ingestion hazard . Direct contact with eyes may cause temporary irritation . It is moderately toxic to aquatic species .

properties

IUPAC Name

2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO3/c1-10(16(21)22)19(12-7-8-14(18)13(17)9-12)15(20)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVMVCCFZCMYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058137
Record name Flamprop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flamprop

CAS RN

58667-63-3
Record name Flamprop
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58667-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flamprop [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058667633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flamprop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[N-(3-chloro-4-fluorophenyl)-1-phenylformamido]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLAMPROP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C7ST4DI17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,640
Citations
LF Friesen, TL Jones, RC Van Acker, IN Morrison - Weed science, 2000 - cambridge.org
Three Avena fatua (wild oat) populations resistant to imazamethabenz, flamprop, and fenoxaprop-P were identified from the northwest agricultural region of Manitoba, Canada. These …
Number of citations: 49 www.cambridge.org
B Jeffcoat, WN Harries - Pesticide Science, 1975 - Wiley Online Library
… of degradation to the biologically active acid flamprop. Flamprop stunted the growth of the oat by … Selectivity of flamprop-isopropyl was dependent on its relative rate of hydrolysis and the …
Number of citations: 49 onlinelibrary.wiley.com
KR Brain, V James - Plant cell reports, 1982 - Springer
… those o~ flamprop-iaopropyl and flamprop acid were also … material running with the ester rather than with flamprop acid. … flamprop acid he found that m-hydrexy-flamprop-isopropyl, …
Number of citations: 10 link.springer.com
AE Smith - Journal of Agricultural and Food Chemistry, 1981 - ACS Publications
… benzoylprop-ethyl and flamprop-methyl, together with benzoylprop acid and flamprop acid, their … , flamprop-methyl, flamprop acid, or trifluralin than could be obtained by direct extraction. …
Number of citations: 43 pubs.acs.org
JB Pillmoor, JK Gaunt, TR Roberts - Pesticide science, 1984 - Wiley Online Library
The long term metabolism of [ 14 C]MCPA and [ 14 C]flamprop in wheat (Triticum aestivum) straw was found to involve incorporation of radioactivity as residues that were insoluble in …
Number of citations: 24 onlinelibrary.wiley.com
PA O'sullivan, WH VANDEN - Weed Research, 1980 - Wiley Online Library
… benzoylprop ethyl and flamprop methyl prevented the occurrence of antagonism. The present study examined whether benzoylprop ethyl, flamprop methyl, or flamprop isopropyl could …
Number of citations: 23 onlinelibrary.wiley.com
TR Roberts - Pesticide Biochemistry and Physiology, 1977 - Elsevier
… In the present work, 14C-labeled flampropisopropyl was applied to barley growing in soil. The plants were treated at growth stage HI (Feekes scale) and were grown on to determine …
Number of citations: 27 www.sciencedirect.com
PA O'Sullivan, KJ Kirkland - Weed Science, 1984 - cambridge.org
… The purpose of this study was to determine if chlorsulfuron mixed in the spray tank with diclofop, difenzoquat, or flamprop influenced the phytotoxicity of these herbicides to wild oat …
Number of citations: 29 www.cambridge.org
BJ Wilson - Australian Journal of Experimental Agriculture, 1979 - CSIRO Publishing
The post-emergence herbicides, difenzoquat, flamprop-methyl and dichlofop methyl were evaluated for their effect on wild oats (Avena sterilis and A. fatua) and selectivity in wheat and …
Number of citations: 16 www.publish.csiro.au
HF Taylor, MPC Loader, SJ Norris - Weed Research, 1983 - Wiley Online Library
… was not significantly reduced by addition of flamprop-methyi. … flamprop-methyl, in contrast to 2,3,6-TBA which was antagonistic. There is also an indication that the effects of the flamprop-…
Number of citations: 18 onlinelibrary.wiley.com

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